molecular formula C23H15NO7 B3539964 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B3539964
M. Wt: 417.4 g/mol
InChI Key: MBUPLZLMBSISQG-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core substituted with a methoxyphenyl group and a nitrobenzoate ester, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde under basic conditions to form the chromone core. This intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate.

    Reduction: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate.

    Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-carboxybenzoate.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to bioactive chromones.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzoate ester may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can be compared with other chromone derivatives such as:

    3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the nitro group, which may result in different biological activities.

    3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate: The position of the nitro group can influence the compound’s reactivity and biological properties.

    3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPLZLMBSISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

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